1-(3-Fluoro-5-isopropoxyphenyl)ethanamine
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Overview
Description
1-(3-Fluoro-5-isopropoxyphenyl)ethanamine is an organic compound characterized by the presence of a fluorine atom and an isopropoxy group attached to a phenyl ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-isopropoxyphenyl)ethanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a fluorinated benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Substitution: The alcohol is converted to an isopropoxy group through a substitution reaction with isopropyl bromide in the presence of a base like potassium carbonate.
Amination: Finally, the ethanamine side chain is introduced through a nucleophilic substitution reaction using ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-5-isopropoxyphenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, potassium carbonate, and sodium hydride.
Major Products
The major products formed from these reactions include fluorinated ketones, alcohols, carboxylic acids, and substituted ethanamines.
Scientific Research Applications
1-(3-Fluoro-5-isopropoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-isopropoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and isopropoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluoro-5-methoxyphenyl)ethanamine
- 1-(3-Fluoro-5-ethoxyphenyl)ethanamine
- 1-(3-Fluoro-5-propoxyphenyl)ethanamine
Uniqueness
1-(3-Fluoro-5-isopropoxyphenyl)ethanamine is unique due to the presence of the isopropoxy group, which can impart different steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can affect the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-fluoro-5-propan-2-yloxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-7(2)14-11-5-9(8(3)13)4-10(12)6-11/h4-8H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORTYVYCGPHLID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(C)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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